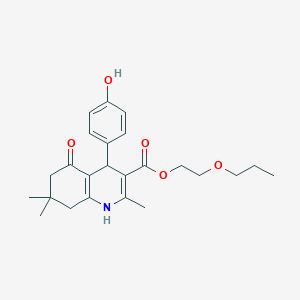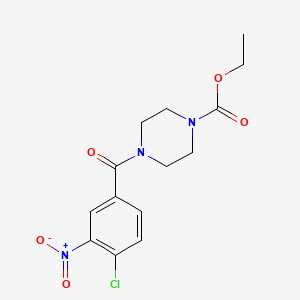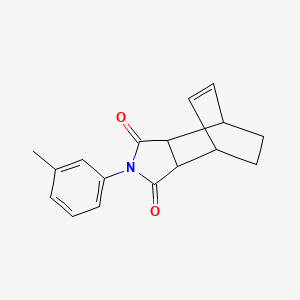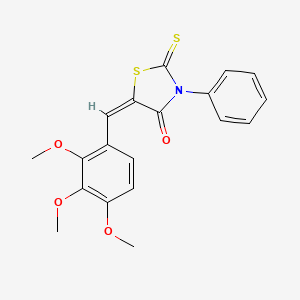![molecular formula C19H20N4O B11650123 3-(1H-benzimidazol-1-yl)-N'-[(Z)-(4-ethylphenyl)methylidene]propanehydrazide](/img/structure/B11650123.png)
3-(1H-benzimidazol-1-yl)-N'-[(Z)-(4-ethylphenyl)methylidene]propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(Z)-(4-ETHYLPHENYL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(Z)-(4-ETHYLPHENYL)METHYLIDENE]PROPANEHYDRAZIDE typically involves the condensation of 1H-1,3-benzodiazole with a hydrazide derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the hydrazide moiety, potentially converting it into corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole oxides, while reduction could produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(Z)-(4-ETHYLPHENYL)METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(Z)-(4-ETHYLPHENYL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic efficiency .
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-1,3-BENZODIAZOL-1-YL)BENZOIC ACID: This compound shares the benzodiazole core but has a carboxylic acid group instead of the hydrazide moiety.
3-(1H-1,3-BENZODIAZOL-1-YL)PROPANOIC ACID HYDROCHLORIDE: Similar in structure but with a propanoic acid group, this compound is used in different applications.
3-(1H-1,3-BENZODIAZOL-1-YL)PROPANEHYDRAZIDE: A closely related compound with slight variations in the substituents.
Uniqueness
What sets 3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(Z)-(4-ETHYLPHENYL)METHYLIDENE]PROPANEHYDRAZIDE apart is its unique combination of the benzodiazole core with the hydrazide and ethylphenyl groups. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Propiedades
Fórmula molecular |
C19H20N4O |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
3-(benzimidazol-1-yl)-N-[(Z)-(4-ethylphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C19H20N4O/c1-2-15-7-9-16(10-8-15)13-21-22-19(24)11-12-23-14-20-17-5-3-4-6-18(17)23/h3-10,13-14H,2,11-12H2,1H3,(H,22,24)/b21-13- |
Clave InChI |
UHKIYUNPLBKMPF-BKUYFWCQSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)/C=N\NC(=O)CCN2C=NC3=CC=CC=C32 |
SMILES canónico |
CCC1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl 5-{[(4-fluorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11650060.png)


![(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11650070.png)
![3-benzyl-2-(butylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11650071.png)
![Ethyl 2-{[(4-iodophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11650074.png)

![2-cyclopropyl-N'-[(E)-(3-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11650096.png)
![N-[(2,4-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B11650097.png)
![N-[(1E)-3-(azepan-1-yl)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11650104.png)
![N-tert-butyl-3-{1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(2E)-3-phenylprop-2-enoyl]hydrazinyl}propanamide](/img/structure/B11650108.png)
![(5E)-5-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-3-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11650116.png)

